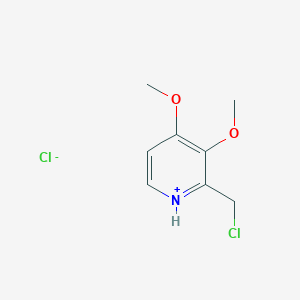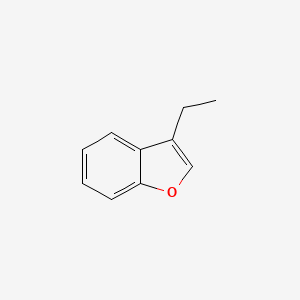
3-Ethylbenzofuran
Übersicht
Beschreibung
3-Ethylbenzofuran: is an organic compound belonging to the benzofuran family, which consists of a benzene ring fused to a furan ring. This compound is characterized by the presence of an ethyl group at the third position of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Ethylbenzofuran, can be achieved through various methods. One common approach involves the cyclization of o-alkynylphenols under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylbenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzofuran-3-ethyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Benzofuran-3-carboxylic acids.
Reduction: Benzofuran-3-ethyl alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethylbenzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Wirkmechanismus
The mechanism of action of 3-Ethylbenzofuran involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the benzofuran ring .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound without the ethyl group.
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Uniqueness: 3-Ethylbenzofuran is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
36724-24-0 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
3-ethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
BELMSLQEYXXRGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=COC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

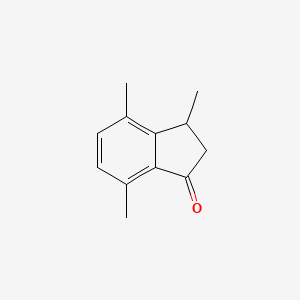
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8791874.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B8791881.png)
![6-(4-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791888.png)
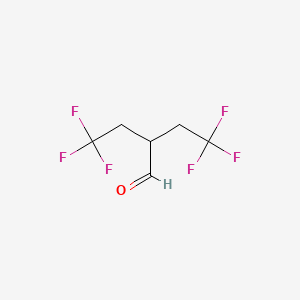
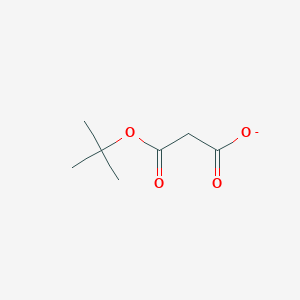
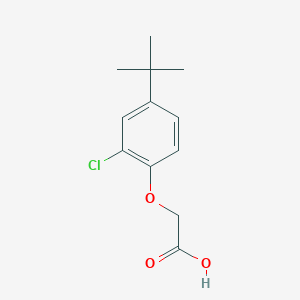
![2-(Methylthio)benzo[d]oxazol-6-ol](/img/structure/B8791917.png)
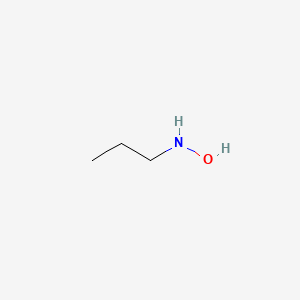

![CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE](/img/structure/B8791939.png)
![2,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B8791947.png)
